3,4-Dimethoxyphenethylamine is a natural product found in Pilosocereus leucocephalus, Vachellia rigidula, and Ototropis elegans with data available.
A derivative of phenethylamine containing two substituent methoxy groups in the phenyl ring.
3,4-Dimethoxyphenethylamine
CAS No.: 120-20-7
Cat. No.: VC21345518
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120-20-7 |
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Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)ethanamine |
Standard InChI | InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 |
Standard InChI Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCN)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CCN)OC |
Appearance | Clear Colourless Oil |
Boiling Point | 163 - 165 °C |
Chemical Structure and Properties
3,4-Dimethoxyphenethylamine features a phenethylamine backbone with two methoxy groups attached to the aromatic ring at positions 3 and 4. This structural arrangement influences its chemical behavior and biological interactions, particularly its lipophilicity and receptor binding capabilities.
Molecular Identification
The compound is known by several synonyms, including DMPEA, Homoveratrylamine, Dimethylmescaline, 3,4-Dimethoxydopamine, and O,O-Dimethyldopamine . It represents a methylated analog of dopamine, where the hydroxyl groups have been replaced with methoxy groups . The systematic IUPAC name is 2-(3,4-Dimethoxyphenyl)ethylamine .
Physical and Chemical Properties
DMPEA exhibits distinct physical characteristics that define its behavior in various environments. The free base appears as a clear yellowish oil that may range to orange or slightly brownish in color . The compound can also be formulated as a hydrochloride salt, which exists as a solid.
Table 1: Physical and Chemical Properties of 3,4-Dimethoxyphenethylamine
Property | Value |
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Chemical Formula | C₁₀H₁₅NO₂ |
Molecular Weight | 181.23 g/mol |
CAS Number | 120-20-7 (free base), 635-85-8 (hydrochloride) |
Melting Point | 12-15°C (free base) |
Specific Gravity | 1.10 |
Appearance | Clear light yellow to orange or slightly brownish oil |
pH | 11.4 (100g/l, H₂O, 20°C) |
Explosive Limit | 0.1-1.7%(V) |
Canonical SMILES | COC1=C(C=C(C=C1)CCN)OC |
InChI | InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 |
The compound exhibits solubility in organic solvents, making it amenable to various laboratory manipulations and analytical procedures . The hydrochloride salt has a melting point of approximately 152-156°C when recrystallized from ethanol, acetone, or ethanol/ether mixtures .
Natural Occurrence and Synthesis
Natural Sources
3,4-Dimethoxyphenethylamine has been identified as a natural product in several plant species. It has been detected in Pilosocereus leucocephalus, Vachellia rigidula, and Ototropis elegans . It also occurs naturally alongside mescaline in various cacti species such as San Pedro and Peruvian Torch . This natural occurrence connects DMPEA to the broader family of plant-derived phenethylamines that have historically attracted research interest.
Synthetic Approaches
The synthesis of DMPEA typically employs standard organic chemistry procedures. While the search results don't detail specific synthetic routes, the compound can serve as a precursor for the synthesis of isoquinolines , suggesting its utility in organic synthesis pathways. Purification of the amine is generally achieved through fractionation using an efficient column in an inert atmosphere, as it is a relatively strong base .
Historical Research and the Schizophrenia Hypothesis
Conflicting Follow-up Studies
Subsequent investigations into this finding produced mixed results, creating a complex and sometimes contradictory research landscape:
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Two independent groups verified that DMPEA was indeed produced by a high percentage of mental patients .
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Another research team found the compound in the urine of control subjects as well .
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Several research groups were unable to detect DMPEA in either schizophrenic patients or controls .
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A later report presented a correlation between the appearance of the "pink spot" (associated with urinary DMPEA) and the diagnosis of schizophrenia .
Theoretical Significance
The interest in DMPEA stemmed from two key connections:
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Its structural similarity to mescaline, a known psychoactive compound .
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Its potential relationship to catecholamine metabolism, particularly as a product of abnormal methylation of dopamine that might occur preferentially in individuals with psychosis .
Later studies revealed that DMPEA is excreted by non-schizophrenics as well, undermining its proposed role as a specific biomarker for schizophrenia . This evolution in understanding illustrates how scientific hypotheses develop and change as new evidence emerges.
Biological Activities and Pharmacological Effects
Monoamine Oxidase Interaction
DMPEA demonstrates activity as a monoamine oxidase inhibitor. Specifically, it inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase . This property connects it to neurotransmitter metabolism and potential neuromodulatory effects.
Effects on Hormone Levels
Experimental studies have demonstrated that DMPEA can increase plasma prolactin levels in rats . This effect appears to be mediated through serotonergic mechanisms:
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The prolactin increase is potentiated by para-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis.
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The effect is blocked by methysergide, a serotonin receptor antagonist.
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When administered with alpha-methylparatyrosine (AMPT), an inhibitor of catecholamine synthesis, the effects on prolactin levels are additive .
These findings suggest that DMPEA may exert its effects on rat plasma prolactin through direct stimulation of serotonin receptors . The research also demonstrates the ability of PCPA to rapidly induce supersensitivity of the serotonin receptors that stimulate prolactin secretion.
Neurotoxic Effects
DMPEA has been shown to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons . This neurotoxicity is significant in understanding both the compound's potential risks and its utility in certain research contexts.
Mitochondrial Respiration
The compound appears to be an inhibitor of mitochondrial complex I and has been characterized as a potent inhibitor of brain mitochondrial respiration . This property makes it valuable for studies related to Parkinson's disease, where mitochondrial dysfunction plays a role in disease pathology.
Analytical Considerations
Detection and Identification
As an analytical reference standard, DMPEA is used in various laboratory techniques. Mass spectral data for the compound has been manually curated and is available through specialized databases . The compound has been analyzed using instruments such as Q Exactive Orbitrap and Q Exactive Plus Orbitrap, employing electrospray ionization (ESI) methods .
Table 2: Analytical Specifications for DMPEA
Parameter | Details |
---|---|
Instruments Used | Q Exactive Orbitrap; Q Exactive Plus Orbitrap |
Number of Spectral Trees | 2 |
Number of Spectra | 181 |
Tandem Spectra | MS 1, MS 2 |
Ionization Methods | ESI |
Analyzers | FT |
InChI Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N |
Reference Standards
Research Applications
Neuropharmacology
The structural similarity of DMPEA to both dopamine and mescaline positions it as a compound of interest in neuropharmacological research . Its interactions with monoamine oxidase and serotonin receptors make it relevant to studies of neurotransmitter systems and their modulation.
Parkinson's Disease Research
DMPEA's inhibitory effects on mitochondrial respiration and its structural relationship to dopamine make it valuable in Parkinson's disease research . As a methylated metabolite of dopamine, it provides insight into alternative metabolic pathways and their potential implications for disease processes.
Biochemical Markers
Despite the evolution of understanding regarding its specificity, the historical association of DMPEA with schizophrenia research continues to inform approaches to biomarker development and validation. The trajectory of DMPEA research offers valuable lessons about methodological considerations in biomarker studies.
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